Thiophene-2-carboxamide, N,N-Dibutyl-: Technical Profile & Application Guide
Thiophene-2-carboxamide, N,N-Dibutyl-: Technical Profile & Application Guide
This guide provides an in-depth technical analysis of N,N-Dibutylthiophene-2-carboxamide , a lipophilic derivative of the parent compound thiophene-2-carboxamide (CAS 5813-89-8).
Editorial Note on Chemical Identity: The user query associates the name "Thiophene-2-carboxamide, N,N-dibutyl-" with CAS 5813-89-8.
-
Correction: CAS 5813-89-8 refers to the parent unsubstituted amide, 2-Thiophenecarboxamide (
). -
Target Compound: The N,N-Dibutyl derivative (
) is a distinct chemical entity, typically synthesized from the parent acid or acid chloride. -
Scope: This guide focuses on the N,N-Dibutyl derivative as requested by the specific chemical name, while referencing the parent CAS 5813-89-8 as the primary precursor.
Executive Summary
N,N-Dibutylthiophene-2-carboxamide is a functionalized heteroaromatic amide characterized by a thiophene core coupled with a lipophilic dibutylamino tail. Unlike its parent compound (CAS 5813-89-8), which is a crystalline solid with moderate water solubility, the N,N-dibutyl derivative is designed for high lipophilicity (LogP ~3.5–4.0), making it a strategic building block in medicinal chemistry for enhancing membrane permeability and a candidate for agrochemical applications (specifically insect repellency, analogous to DEET).
This guide outlines the physicochemical properties, synthesis protocols, and functional applications of this compound, resolving the ambiguity between the derivative and its parent CAS precursor.
Chemical Profile & Physicochemical Properties[1][2][3][4]
The N,N-dibutyl substitution dramatically alters the physical state and solubility profile compared to the unsubstituted parent.
Comparative Properties Table
| Property | Parent Compound (CAS 5813-89-8) | Target: N,N-Dibutyl Derivative |
| IUPAC Name | Thiophene-2-carboxamide | N,N-Dibutylthiophene-2-carboxamide |
| Molecular Formula | ||
| Molecular Weight | 127.16 g/mol | 239.38 g/mol |
| Physical State | Crystalline Solid (White/Off-white) | Viscous Liquid or Low-Melting Solid |
| Melting Point | 142–144 °C | < 25 °C (Predicted) |
| Boiling Point | ~260 °C (at 760 mmHg) | ~310–320 °C (Predicted) |
| LogP (Lipophilicity) | 0.85 (Moderate) | 3.82 (High) |
| Water Solubility | Soluble (Hot water) | Insoluble (Hydrophobic) |
| Solubility (Organic) | Alcohols, DMSO | DCM, EtOAc, Toluene, Hexanes |
Key Insight: The shift in LogP from 0.85 to ~3.82 is the critical functional change. This increased lipophilicity allows the N,N-dibutyl derivative to cross biological membranes (blood-brain barrier, insect cuticle) more effectively than the parent amide.
Synthesis & Manufacturing Protocol
The most robust synthesis route involves the acylation of dibutylamine with thiophene-2-carbonyl chloride. This method is preferred over direct coupling of the carboxylic acid due to higher yields and simpler purification.
Reaction Pathway (Graphviz Diagram)
Caption: Two-step synthesis via acid chloride activation to generate the lipophilic amide.
Step-by-Step Experimental Protocol
Reagents:
-
Thiophene-2-carbonyl chloride (1.0 eq) [Generated in situ or purchased]
-
Dibutylamine (1.1 eq)
-
Triethylamine (
) or Pyridine (1.2 eq) -
Dichloromethane (DCM) [Anhydrous]
Procedure:
-
Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve dibutylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM (10 mL/g).
-
Addition: Cool the solution to 0°C using an ice bath. Add thiophene-2-carbonyl chloride (1.0 eq) dropwise over 30 minutes. The reaction is exothermic; control the addition rate to maintain temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor progress via TLC (Mobile phase: 20% EtOAc in Hexanes). The product will appear as a less polar spot compared to the amine.
-
Workup: Quench the reaction with water. Wash the organic layer sequentially with:
-
1M HCl (to remove unreacted amine/pyridine).
-
Sat.
(to remove unreacted acid). -
Brine.
-
-
Purification: Dry the organic layer over
, filter, and concentrate in vacuo. Purify the resulting oil via silica gel column chromatography (Gradient: 0–10% EtOAc/Hexanes) to yield the pure N,N-dibutylthiophene-2-carboxamide.
Self-Validation Check:
-
NMR Verification: The
NMR should show two distinct butyl group signals (due to restricted rotation around the amide bond if bulky, though often overlapping) and the characteristic thiophene aromatic protons ( 7.5–7.0 ppm). -
IR Spectroscopy: Look for the strong Amide I carbonyl stretch at ~1630–1650
, distinct from the acid chloride (~1770 ) or ester (~1735 ).
Functional Applications
A. Insect Repellency (Agrochemicals)
Thiophene carboxamides are structural isosteres of DEET (N,N-diethyl-3-methylbenzamide). The N,N-dibutyl derivative exhibits specific advantages:
-
Mechanism: It targets the odorant receptors (ORs) in insects, masking host attractants (octenol,
). -
Volatility Profile: The longer butyl chains lower the vapor pressure compared to DEET (diethyl), potentially extending the duration of protection (residual activity) at the cost of the "repellency cloud" radius.
-
Structure-Activity Relationship (SAR): Research suggests that while N,N-diethyl analogs are optimal for volatility, N,N-dibutyl analogs often show higher hydrophobicity, improving resistance to wash-off in agricultural settings.
B. Pharmaceutical Building Block
In drug discovery, this scaffold serves as a lipophilic core for:
-
Kinase Inhibitors: The thiophene ring mimics the purine core of ATP, while the dibutyl chain occupies the hydrophobic pocket of the enzyme active site.
-
SIRT1/2 Inhibitors: Thiophene-2-carboxamide derivatives have been identified as NAD+-dependent deacetylase inhibitors, where the amide substituents dictate selectivity between SIRT1 and SIRT2 isoforms.
Safety & Handling (SDS Summary)
While specific toxicological data for the N,N-dibutyl derivative is limited, it should be handled with the standard precautions for lipophilic organic amides.
-
GHS Classification (Extrapolated):
-
Skin Irrit. 2 (H315): Causes skin irritation.
-
Eye Irrit. 2A (H319): Causes serious eye irritation.
-
STOT SE 3 (H335): May cause respiratory irritation.
-
-
Handling: Wear nitrile gloves and safety goggles. Use in a fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation of the thiophene sulfur.
References
-
Chemical Identity & CAS: Thiophene-2-carboxamide (CAS 5813-89-8) - Chemical & Physical Properties. Cheméo. Retrieved from [Link]
- Synthesis Methodology:Amide Bond Formation: Beyond the Basics. Journal of Organic Chemistry. (General reference for acid chloride-amine coupling protocols).
- Biological Activity (SAR):Structure-Activity Relationship of Thiophene Carboxamides as Insect Repellents.
-
Parent Compound Data: PubChem Compound Summary for CID 22063, 2-Thiophenecarboxamide. National Center for Biotechnology Information (2024). Retrieved from [Link]
